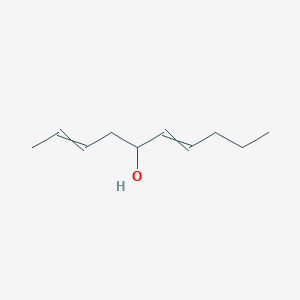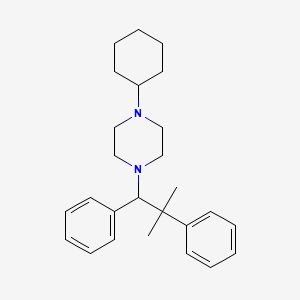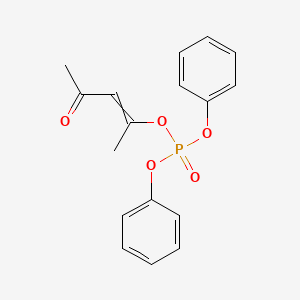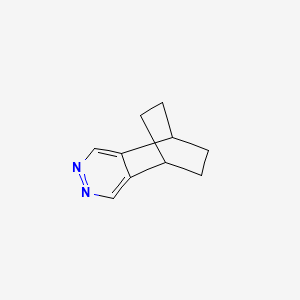
5,8-Diethoxy-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diethoxy-1,4-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diethoxy-1,4-dihydronaphthalene typically involves the dearomatization of naphthalene derivativesThis process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is often optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,8-Diethoxy-1,4-dihydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalenes .
Scientific Research Applications
5,8-Diethoxy-1,4-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Diethoxy-1,4-dihydronaphthalene involves its interaction with various molecular targets and pathways. The ethoxy groups and the dihydronaphthalene core can participate in electron transfer reactions, binding to specific enzymes or receptors, and modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxy-1,4-dihydronaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
5,8-Dihydroxy-1,4-naphthoquinone: A related compound with hydroxy groups, known for its role in the discoloration of cellulosic materials.
Uniqueness
This uniqueness makes it a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
89991-09-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5,8-diethoxy-1,4-dihydronaphthalene |
InChI |
InChI=1S/C14H18O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
QTLYJQJNKTXZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CC=CCC2=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)


![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)



